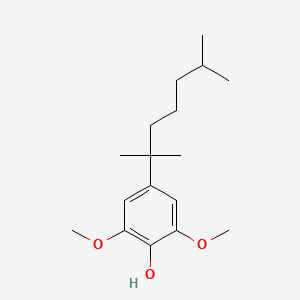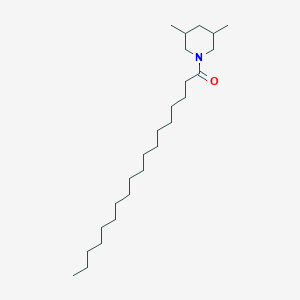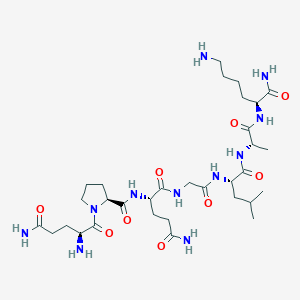![molecular formula C36H61N3O5 B12571970 N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide CAS No. 494209-27-7](/img/structure/B12571970.png)
N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-valine are protected using a benzyloxycarbonyl (Cbz) group.
Formation of Amide Bond: The protected L-valine is then coupled with octadecanoic acid to form the amide bond. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex peptides and proteins.
- Employed in the study of peptide bond formation and cleavage.
Biology:
- Investigated for its potential role in modulating biological processes due to its peptide structure.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug delivery systems.
- Evaluated for its ability to cross biological membranes and deliver active pharmaceutical ingredients.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino groups, allowing the compound to interact selectively with its targets. The octadecanoyl chain enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-glutaminylglycine
Uniqueness:
- The presence of the octadecanoyl chain in N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide distinguishes it from other similar compounds, providing unique lipophilic properties.
- The specific arrangement of valine residues and the benzyloxycarbonyl group contribute to its distinct chemical and biological behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
494209-27-7 |
|---|---|
Formule moléculaire |
C36H61N3O5 |
Poids moléculaire |
615.9 g/mol |
Nom IUPAC |
benzyl N-[(2S)-3-methyl-1-[[(2S)-3-methyl-1-(octadecanoylamino)-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C36H61N3O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-31(40)37-34(41)32(28(2)3)38-35(42)33(29(4)5)39-36(43)44-27-30-24-21-20-22-25-30/h20-22,24-25,28-29,32-33H,6-19,23,26-27H2,1-5H3,(H,38,42)(H,39,43)(H,37,40,41)/t32-,33-/m0/s1 |
Clé InChI |
MRWXFEWDCRGUJZ-LQJZCPKCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
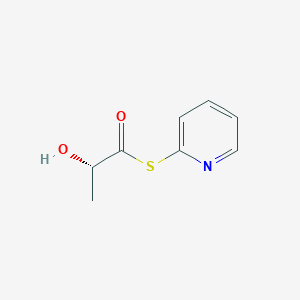
phosphane](/img/structure/B12571908.png)
![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
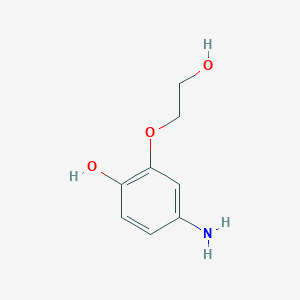
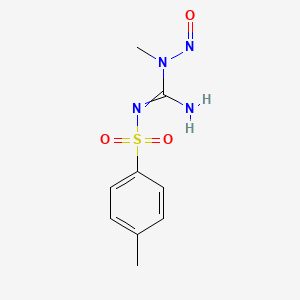
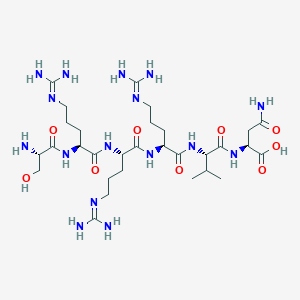
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
